3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 4-nitrobenzoate
Overview
Description
3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C22H20N2O6 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.13213636 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Bonding
The study of hydrogen-bonded structures in compounds related to 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 4-nitrobenzoate reveals insights into molecular bonding and interactions. For instance, in the case of certain isomeric molecules, complex sheets and chains are formed through hydrogen bonds, such as N-H...N, N-H...O, and C-H...O bonds, indicating the complexity and versatility of molecular interactions in similar compounds (Portilla et al., 2007).
Synthesis and Reactivity
Research into the synthesis and reactivity of compounds akin to this compound includes exploring the condensation reactions with primary nitro compounds. These studies show the versatility of similar compounds in various synthesis processes, particularly in the formation of isoxazoles through copper/base catalytic systems, highlighting their potential in organic synthesis (Baglieri et al., 2016).
Computational Chemistry and Solubility
Computational methods have been applied to similar compounds for determining molecular properties. For example, the computation of Abraham model solute descriptors for closely related compounds provides valuable information about their solubility in various solvents, which is crucial for their application in pharmaceutical and chemical industries (Acree et al., 2017).
Spectroscopy and Structural Analysis
Spectroscopic studies are essential for understanding the structural properties of compounds similar to this compound. Research in this area includes the synthesis and spectral study of 1-methylbenzimidazoles, helping in the structural elucidation of related compounds (Ellis & Jones, 1974).
Medicinal Chemistry and Biological Activity
In the field of medicinal chemistry, similar compounds have been evaluated for their antimicrobial, anti-inflammatory, and antinociceptive activities. These studies often involve the synthesis and testing of various derivatives to explore their potential therapeutic applications, such as in the treatment of infections and pain management (Bassyouni et al., 2012).
Catalysis and Chemical Reactions
Investigations into the catalytic properties of compounds related to this compound include studies on oxidative addition reactions and carbon-carbon coupling processes. This research is pivotal for understanding the catalytic mechanisms and enhancing the efficiency of chemical reactions in synthetic chemistry (McGuinness et al., 1999).
Properties
IUPAC Name |
[3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-13-5-10-18-19(11-13)21(26)23(20(18)25)16-3-2-4-17(12-16)30-22(27)14-6-8-15(9-7-14)24(28)29/h2-4,6-9,12-13,18-19H,5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMQSSRBPPKJAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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